molecular formula C2H5LiO2 B147966 Lithium 2-hydroxyethoxide CAS No. 23248-23-9

Lithium 2-hydroxyethoxide

Cat. No.: B147966
CAS No.: 23248-23-9
M. Wt: 68 g/mol
InChI Key: MWGIVMAOEMYJOR-UHFFFAOYSA-N
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Description

Lithium 2-hydroxyethoxide, also known as 2-lithiooxyethanol, is an organolithium compound with the chemical formula C2H7LiO2. It is a colorless to pale yellow liquid that is soluble in most organic solvents. This compound is known for its strong basicity and reactivity with acids and water. It is commonly used in organic synthesis as a base catalyst and in the preparation of various chemical intermediates .

Scientific Research Applications

Lithium 2-hydroxyethoxide has a wide range of applications in scientific research:

Safety and Hazards

Lithium 2-Hydroxyethoxide should only be handled under inert gas (nitrogen or argon). Contact with eyes, skin, and clothes should be avoided, as well as inhalation . It is classified as a dangerous substance and should be stored in tightly closed containers, away from heat, sparks, and fire .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lithium 2-hydroxyethoxide is typically synthesized by reacting lithium metal with 2-hydroxyethanol under an inert atmosphere to prevent unwanted reactions with moisture or oxygen. The reaction is carried out as follows: [ \text{Li} + \text{HOCH}_2\text{CH}_2\text{OH} \rightarrow \text{LiOCH}_2\text{CH}_2\text{OH} + \frac{1}{2}\text{H}_2 ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves the controlled addition of lithium metal to 2-hydroxyethanol in a solvent such as tetrahydrofuran (THF) or diethyl ether. The reaction is typically conducted at low temperatures to control the exothermic nature of the reaction. The product is then purified by distillation or crystallization to achieve high purity .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form lithium glycolate.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It can participate in nucleophilic substitution reactions, where the lithium atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).

    Reduction: this compound can reduce carbonyl compounds in the presence of suitable catalysts.

    Substitution: Typical conditions involve the use of alkyl halides or other electrophiles in an aprotic solvent.

Major Products:

Mechanism of Action

The mechanism of action of lithium 2-hydroxyethoxide involves its strong basicity and nucleophilicity. It can deprotonate weak acids, forming lithium salts and corresponding conjugate bases. In nucleophilic substitution reactions, the lithium atom acts as a leaving group, allowing the formation of new carbon-oxygen bonds. The compound’s reactivity is influenced by the presence of the hydroxyl group, which can participate in hydrogen bonding and stabilize reaction intermediates .

Comparison with Similar Compounds

    Lithium ethoxide (C2H5OLi): Similar in structure but lacks the hydroxyl group, making it less reactive in certain reactions.

    Lithium methoxide (CH3OLi): A simpler analog with a single carbon atom, used in similar applications but with different reactivity profiles.

    Lithium tert-butoxide ((CH3)3COLi): A bulkier compound with steric hindrance, used in selective deprotonation reactions.

Uniqueness: Lithium 2-hydroxyethoxide is unique due to the presence of the hydroxyl group, which enhances its reactivity and allows it to participate in a wider range of chemical reactions compared to its simpler analogs. This makes it a versatile reagent in organic synthesis and industrial applications .

Properties

IUPAC Name

lithium;2-hydroxyethanolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5O2.Li/c3-1-2-4;/h3H,1-2H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGIVMAOEMYJOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C(C[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5LiO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30890794
Record name 1,2-Ethanediol, lithium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

68.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23248-23-9
Record name 1,2-Ethanediol, lithium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023248239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Ethanediol, lithium salt (1:1)
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Record name 1,2-Ethanediol, lithium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30890794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Lithium 2-hydroxyethoxide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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